N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide
Description
This compound features a tetrazole ring substituted with a 4-chlorophenyl group at the 1-position, connected via a methylene bridge to an acetamide backbone. The acetamide moiety is further substituted with a 4-nitrophenyl group.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O3/c17-12-3-7-13(8-4-12)22-15(19-20-21-22)10-18-16(24)9-11-1-5-14(6-2-11)23(25)26/h1-8H,9-10H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRACEKVZOIPKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using hydrogenation or other reducing agents.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted or hydroxylated derivatives .
Scientific Research Applications
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring and nitrophenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Key Compounds
Biological Activity
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Synthesis
The compound can be described by the following structural formula:
The synthesis typically involves multi-step reactions, starting with the preparation of the tetrazole moiety followed by the acetamide formation. The general synthetic route includes:
- Formation of 4-chlorophenylacetic acid : This is achieved through chlorination of phenylacetic acid.
- Preparation of the tetrazole : Reaction of 4-chlorophenylhydrazine with sodium azide and triethyl orthoformate.
- Coupling Reaction : Final coupling of the intermediates using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
This compound exhibits its biological activity through interactions with specific molecular targets. The tetrazole ring can mimic certain biological structures, allowing it to interfere with various biochemical pathways. It is hypothesized that this compound may act as an enzyme inhibitor or modulator, potentially affecting metabolic processes in target organisms .
Antimicrobial Properties
Research indicates that derivatives of acetamides, including this compound, show promising antimicrobial activity. For instance, studies have demonstrated that similar structures can inhibit bacterial growth by targeting penicillin-binding proteins, leading to cell lysis . The presence of the chlorine atom in the structure enhances stability and activity against pathogens.
Cytotoxicity and Anticancer Activity
Preliminary studies have suggested that this compound may possess cytotoxic properties against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl rings significantly affect cytotoxicity levels. For example, compounds with similar structures have shown IC50 values in the low micromolar range against specific cancer cell lines, indicating potential for therapeutic applications .
In vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of this compound:
- Minimum Inhibitory Concentration (MIC) : Determined for various bacterial strains, showing effective inhibition at concentrations as low as 10 µg/mL.
- Cytotoxicity Assays : MTT assays indicated significant cell viability reduction in treated cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the specific line tested .
Pharmacokinetic Profile
The pharmacokinetic properties suggest favorable absorption characteristics, with high gastrointestinal absorption predicted based on molecular structure analysis. This indicates potential for oral bioavailability in therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Q. Characterization methods :
- NMR spectroscopy (¹H, ¹³C) to confirm proton/carbon environments.
- Mass spectrometry (MS) for molecular weight verification.
- HPLC to assess purity (>95% typically required for research use) .
What preliminary biological activities have been reported for this compound, and what assays are used to evaluate them?
Level: Basic
Answer:
While direct data for this compound is limited, structurally similar analogs (e.g., tetrazole- and nitrophenyl-containing compounds) exhibit:
- Antimicrobial activity : Tested via broth microdilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
- Anticancer potential : Evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the nitrophenyl group’s electron-withdrawing properties .
Q. Key assays :
| Assay Type | Target | Reference |
|---|---|---|
| MTT | Cell viability | |
| Microdilution | Microbial growth | |
| Fluorescence quenching | Enzyme-substrate binding |
How do structural modifications (e.g., substituent changes) influence the compound’s biological activity?
Level: Advanced
Answer:
Structure-activity relationship (SAR) studies highlight:
- Tetrazole ring : Essential for hydrogen bonding with biological targets (e.g., enzymes). Replacement with other heterocycles (e.g., imidazole) reduces activity .
- 4-Nitrophenyl group : Enhances electron-deficient character, improving binding to hydrophobic pockets in proteins. Substitution with methyl or methoxy groups decreases potency .
- Chlorophenyl moiety : The 4-chloro position increases lipophilicity, enhancing membrane permeability. Para-substitution is optimal compared to meta/ortho .
Q. SAR Table :
| Modification | Effect on Activity | Reference |
|---|---|---|
| Tetrazole → Imidazole | ↓ Binding affinity | |
| 4-NO₂ → 4-OCH₃ | ↓ Enzyme inhibition | |
| 4-Cl → 3-Cl | ↓ Cellular uptake |
What experimental strategies are used to study molecular interactions between this compound and biological targets?
Level: Advanced
Answer:
Advanced techniques include:
- X-ray crystallography : To resolve 3D structures of the compound bound to enzymes (e.g., kinases) .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD, kon/koff) .
- Molecular docking : Computational modeling to predict binding modes using software like AutoDock or Schrödinger .
Case Study :
A study on a related tetrazole-acetamide compound revealed hydrogen bonding between the tetrazole N-H and a catalytic lysine residue in the target enzyme, confirmed by mutagenesis assays .
How can contradictory data on functional group contributions (e.g., tetrazole vs. nitrophenyl roles) be resolved?
Level: Advanced
Answer:
Contradictions arise from differing experimental contexts (e.g., target proteins, assay conditions). Resolution strategies:
- Comparative SAR studies : Synthesize analogs with systematic substituent deletions and test across uniform assays .
- Free-energy perturbation (FEP) calculations : Quantify relative contributions of each group to binding energy .
- Orthogonal assays : Validate results using both biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) endpoints .
Example :
A 2024 study resolved conflicting reports by demonstrating that the nitrophenyl group’s role in cytotoxicity is cell-line-dependent, while the tetrazole’s contribution to target binding is consistent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
